

sodium hydroxide reaction with acids and heat generation

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Compound of Interest

Compound Name: Sodium hydroxide

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An In-depth Technical Guide on the Neutralization Reaction of **Sodium Hydroxide** with Acids and Associated Heat Generation

Introduction

The reaction between an acid and a base, known as neutralization, is a fundamental process in chemistry with significant applications in research, industrial processes, and drug development. When **sodium hydroxide** (NaOH), a strong base, reacts with an acid, the products are a salt and water. This reaction is invariably exothermic, meaning it releases a quantifiable amount of heat. The standard enthalpy change of neutralization ($\Delta H^\circ_{\text{neut}}$) is defined as the heat change that occurs when one mole of water is formed from the reaction of an acid and a base under standard conditions.^{[1][2]}

For drug development professionals and scientists, a precise understanding of this heat generation is critical. It influences reaction kinetics, reactor design, safety protocols, and the stability of final products. This guide provides a detailed technical overview of the thermodynamics involved, experimental protocols for measurement, and a quantitative summary of the heat generated from the reaction of **sodium hydroxide** with various strong and weak acids.

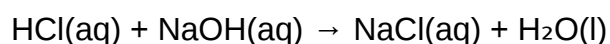
Thermodynamics of Neutralization

The heat evolved in a neutralization reaction is primarily due to the formation of the stable O-H bond in water from hydrogen (H^+) and hydroxide (OH^-) ions.^{[2][3]} The magnitude of this heat

release, however, is dependent on the strength of the acid and base involved.

Strong Acid and Strong Base Neutralization

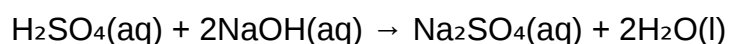
When a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), reacts with a strong base like **sodium hydroxide**, both reactants are considered to be fully ionized in dilute solution.^{[1][3][4]} The essential reaction, therefore, is the combination of H⁺ and OH⁻ ions, with the other ions (e.g., Na⁺ and Cl⁻) acting as spectator ions.^{[1][4]}



The net ionic equation is: $\text{H}^+(\text{aq}) + \text{OH}^-(\text{aq}) \rightarrow \text{H}_2\text{O(l)}$

Because the fundamental reaction is the same for any strong acid-strong base combination, the enthalpy of neutralization is remarkably constant, typically falling in the range of -57 to -58 kJ/mol.^{[1][2]}

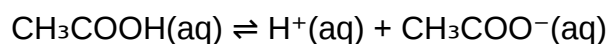
For a diprotic strong acid like sulfuric acid, two moles of **sodium hydroxide** are required to neutralize one mole of the acid.^[5]



The heat released is proportional to the moles of water formed. Therefore, the total heat evolved for the complete neutralization of one mole of H₂SO₄ is approximately double the standard value for a monoprotic acid.^[6]

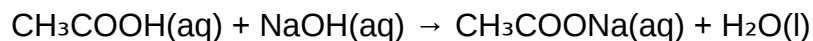
Weak Acid and Strong Base Neutralization

When a weak acid, such as acetic acid (CH₃COOH), reacts with a strong base, the situation is different. Weak acids only partially dissociate in water.^{[3][4][7]}



During neutralization with NaOH, the H⁺ ions are consumed, shifting the equilibrium to the right. However, a portion of the energy released from the formation of water is absorbed to drive the complete dissociation of the remaining weak acid molecules.^[3] This energy required for dissociation is the enthalpy of ionization.^[8] Consequently, the overall measured enthalpy of

neutralization for a weak acid-strong base reaction is less exothermic (less negative) than that of a strong acid-strong base reaction.^{[3][7]}



Data Presentation: Enthalpy of Neutralization

The following table summarizes the molar enthalpy of neutralization for the reaction of **sodium hydroxide** with selected acids.

Acid	Acid Type	Reaction Equation	Molar Enthalpy of Neutralization (ΔH_{neut}) per mole of H_2O	Notes
Hydrochloric Acid (HCl)	Strong	$\text{HCl} + \text{NaOH} \rightarrow \text{NaCl} + \text{H}_2\text{O}$	-57.1 to -57.9 kJ/mol ^{[1][2]}	The value is consistently high as both reactants are fully ionized.
Sulfuric Acid (H_2SO_4)	Strong (Diprotic)	$\text{H}_2\text{SO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O}$	~ -58.6 kJ/mol ^[6]	The value is per mole of NaOH consumed (or per mole of water formed). The total heat for the reaction as written is ~ -117 kJ. ^[6]
Acetic Acid (CH_3COOH)	Weak	$\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O}$	-55.4 to -56.1 kJ/mol ^{[1][8]}	The value is less exothermic due to the energy consumed for the ionization of the weak acid.

Note: Values are reported under standard or near-standard conditions. Actual experimental values may vary based on concentration, temperature, and calorimetric technique.

Experimental Protocol: Calorimetric Determination of Enthalpy of Neutralization

This section details the methodology for determining the enthalpy of neutralization using a constant-pressure "coffee-cup" calorimeter. This technique is widely used for measuring heat changes in solution-based reactions.^[7]^[9]

Materials and Apparatus

- Calorimeter (Two nested polystyrene cups with a lid)^[9]
- Digital thermometer (0.1 °C resolution)
- Magnetic stirrer and stir bar (optional, manual stirring is an alternative)
- Measuring cylinders or burettes (for accurate volume measurement)^[9]
- Beakers
- Standardized solutions of NaOH (e.g., 1.00 M)
- Standardized solutions of the acid to be tested (e.g., 1.00 M HCl, 1.00 M CH₃COOH)

Procedure

- Reagent Measurement: Accurately measure a specific volume (e.g., 50.0 mL) of the 1.00 M acid solution and transfer it into the clean, dry calorimeter.^[9]
- Initial Acid Temperature: Place the lid on the calorimeter, insert the thermometer, and begin gently stirring. Record the temperature of the acid solution every 30 seconds until it stabilizes to a constant value (T_{acid}).^[9]
- Base Preparation: Concurrently, measure an equal volume (50.0 mL) of the 1.00 M NaOH solution into a separate beaker. Measure its temperature until it is stable (T_{base}). For

optimal results, T_{acid} and T_{base} should be nearly identical. The initial temperature of the system, $T_{initial}$, can be taken as the average of T_{acid} and T_{base} .

- **Initiate Reaction:** Rapidly and carefully add the entire volume of the NaOH solution to the acid in the calorimeter.^[9] Immediately replace the lid and continue stirring.
- **Temperature Monitoring:** Record the temperature of the mixture every 30 seconds, observing a rise in temperature. Continue recording until the temperature reaches a maximum value and then begins to slowly decrease.^[10] This maximum observed temperature is T_{final} .
- **Data Analysis:** The change in temperature (ΔT) is calculated as $\Delta T = T_{final} - T_{initial}$.

Calculations

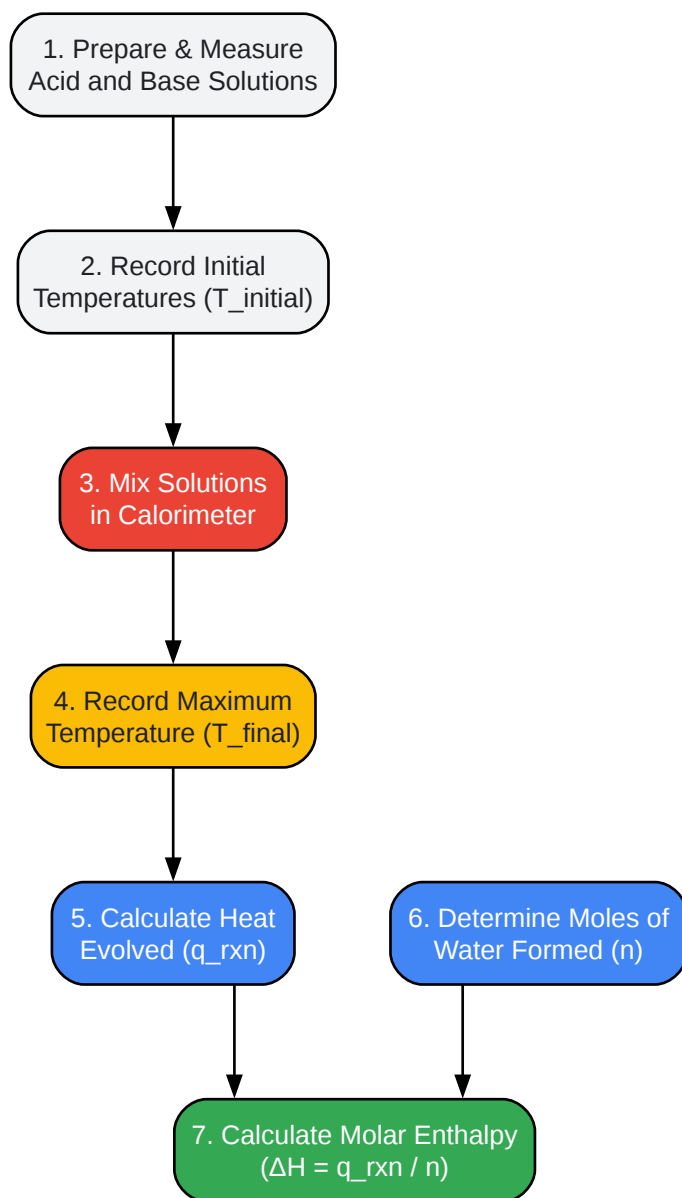
- **Calculate Heat Absorbed by the Solution (q_{soln}):**
 - $q_{soln} = m_{soln} \times c_{soln} \times \Delta T$ ^{[11][12]}
 - Where:
 - m_{soln} is the total mass of the final solution (assume the density is that of water, ~1.0 g/mL, so mass = total volume in mL).
 - c_{soln} is the specific heat capacity of the solution (assume it is the same as water, 4.184 J/g·°C).^[13]
 - ΔT is the change in temperature ($T_{final} - T_{initial}$).
- **Calculate Heat of Reaction (q_{rxn}):**
 - Assuming a perfectly insulated calorimeter, the heat released by the reaction is equal to the heat absorbed by the solution.
 - $q_{rxn} = -q_{soln}$
 - For higher precision, the heat absorbed by the calorimeter itself ($q_{cal} = C_{cal} \times \Delta T$) should be determined in a separate experiment and included: $q_{rxn} = -(q_{soln} + q_{cal})$.^[9]

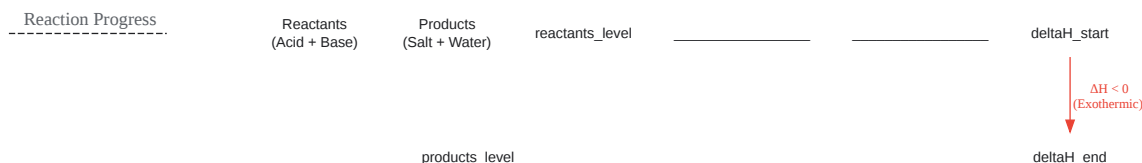
- Calculate Moles of Water Formed (n):
 - Determine the limiting reactant. For equal volumes of equimolar monoprotic acid and base, moles (n) = Molarity × Volume (in L).
- Calculate Molar Enthalpy of Neutralization (ΔH_{neut}):
 - $\Delta H_{\text{neut}} = q_{\text{rxn}} / n$ [14]
 - The result is typically expressed in kilojoules per mole (kJ/mol).

Visualizations

Experimental Workflow

The logical flow of the calorimetric experiment is depicted below.





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